CRT0066854

Description

Properties

IUPAC Name |

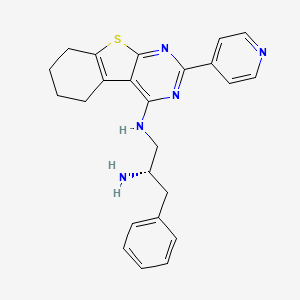

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHASZRDWOUMFD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CRT0066854: A Technical Guide to a Potent and Selective Atypical PKC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CRT0066854, a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ. This document consolidates key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.

Introduction

The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are crucial regulators of cellular processes, most notably in the establishment and maintenance of cell polarity.[1] Their dysregulation has been implicated in various diseases, particularly in cancer, where they are considered attractive therapeutic targets, especially in Ras-driven tumors.[2] CRT0066854 is a thieno[2,3-d]pyrimidine-based compound identified as a potent and selective chemical tool for modulating aPKC activity both in vitro and in cellular contexts.[3]

Quantitative Data

The inhibitory activity and cellular effects of CRT0066854 have been quantified across various biochemical and cell-based assays. The following tables summarize these key findings for easy comparison.

| Target | Assay Type | IC50 Value | Reference(s) |

| Full-length PKCι | Biochemical Kinase Assay | 132 nM | [4],,[3] |

| Full-length PKCζ | Biochemical Kinase Assay | 639 nM | [4],,[3] |

| ROCK-II | Biochemical Kinase Assay | 620 nM | [4],,[3] |

| PKCι kinase domain (PKCιk) | Biochemical Kinase Assay | 86 nM | [2] |

| PKCζ kinase domain (PKCζk) | Biochemical Kinase Assay | 450 nM | [2] |

| nPKCϵ | Biochemical Kinase Assay | 7.21 µM | [5] |

| LLGL2 Phosphorylation (HEK-293) | Cell-based Assay | 0.87 µM | [5] |

| A549 Lung Carcinoma Cell Viability | Cell-based Assay | 3.47 µM | [5] |

Table 1: Inhibitory Potency of CRT0066854

Mechanism of Action

CRT0066854 functions as an ATP-competitive inhibitor, binding within the nucleotide-binding pocket of atypical PKCs.[1] Structural analysis from a crystal structure of the human PKCι kinase domain in complex with CRT0066854 reveals a unique inhibitory mechanism.[3] The compound's benzyl group displaces a conserved Asn-Phe-Asp (NFD) motif, which is essential for forming a functional ATP-binding pocket.[1][3] This displacement prevents the proper alignment of ATP for catalysis. Furthermore, CRT0066854 engages an acidic patch on the kinase surface that is typically used by arginine-rich substrates.[1][3]

Signaling Pathways

Atypical PKCs are central components of the PAR polarity complex, which also includes Par3 and Par6. This complex plays a fundamental role in establishing apical-basal polarity in epithelial cells. Upstream signals, such as the activation of the small GTPase Cdc42, can recruit and activate the PAR complex. Once active, aPKCs phosphorylate downstream substrates to enforce cell polarity. One such critical substrate is Lethal giant larvae 2 (LLGL2). Phosphorylation of LLGL2 by aPKCs regulates its localization and function. CRT0066854, by inhibiting aPKC, prevents the phosphorylation of LLGL2, thereby disrupting these polarity signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CRT0066854.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a radiometric method for determining the inhibitory potency of CRT0066854 against a target kinase.

-

Materials:

-

Purified recombinant aPKC enzyme

-

Kinase-specific substrate peptide (e.g., QKRPSQRSKYL)

-

Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)

-

[γ-³²P]ATP

-

CRT0066854 stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare serial dilutions of CRT0066854 in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, the substrate peptide, and the diluted CRT0066854 or DMSO (vehicle control).

-

Add the purified aPKC enzyme to the mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of CRT0066854 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CRT0066854 on the viability of cell lines, such as A549.

-

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium

-

96-well cell culture plates

-

CRT0066854 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CRT0066854 or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

3D Morphogenesis Assay

This assay is used to evaluate the effect of CRT0066854 on the ability of epithelial cells (e.g., MDCK cells expressing oncogenic H-Ras) to form organized, polarized structures in a 3D matrix.

-

Materials:

-

MDCK-H-Ras cells

-

Collagen I or Matrigel

-

Complete cell culture medium

-

8-well chamber slides

-

CRT0066854 stock solution (in DMSO)

-

Fixation and permeabilization buffers

-

Fluorescent probes for imaging (e.g., DAPI for nuclei, phalloidin for actin)

-

Confocal microscope

-

-

Procedure:

-

Prepare a single-cell suspension of MDCK-H-Ras cells.

-

Mix the cells with the 3D matrix solution (e.g., collagen I) on ice.

-

Dispense the cell-matrix mixture into the wells of an 8-well chamber slide and allow it to solidify at 37°C.

-

Add complete medium containing various concentrations of CRT0066854 or DMSO (vehicle control) on top of the gel.

-

Culture the cells for several days (e.g., 6-10 days), replacing the medium every 2-3 days.

-

Fix, permeabilize, and stain the resulting cellular structures (spheroids) with fluorescent probes.

-

Image the spheroids using a confocal microscope and analyze their morphology (e.g., formation of a central lumen, which indicates proper polarization).

-

Conclusion

CRT0066854 is a valuable chemical probe for studying the roles of atypical PKCs in cell polarity, proliferation, and oncogenic signaling. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an important tool for researchers in both basic science and drug discovery. The experimental protocols provided in this guide offer a framework for the further investigation and application of this compound.

References

Unveiling the Selectivity of CRT0066854: A Technical Guide to its Interaction with Atypical PKC Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of CRT0066854, a potent inhibitor of atypical Protein Kinase C (aPKC) isoforms, with a specific focus on its differential activity towards Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ). This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental methodologies for assessing kinase activity, and a visual representation of the relevant signaling pathways, serving as a critical resource for researchers in oncology, cell biology, and drug discovery.

Executive Summary

CRT0066854 is a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes, demonstrating preferential inhibition of PKCι over PKCζ. This selectivity is crucial for its utility as a chemical probe to dissect the distinct cellular functions of these two closely related kinases. This guide summarizes the key quantitative data, outlines the experimental protocols used to determine these values, and illustrates the signaling contexts of PKCι and PKCζ.

Data Presentation: Quantitative Selectivity of CRT0066854

The inhibitory activity of CRT0066854 against full-length PKCι and PKCζ, as well as their respective kinase domains, has been quantified through the determination of IC50 values. The compound exhibits a clear preference for PKCι, as detailed in the table below.

| Target Kinase | IC50 (nM) | Reference |

| Full-length PKCι | 132 | [1][2] |

| Full-length PKCζ | 639 | [1][2] |

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) values for CRT0066854 against PKCι and PKCζ is performed using an in vitro kinase assay. The following protocol is a generalized representation based on standard kinase assay methodologies. For the specific details pertaining to the IC50 values cited, researchers are directed to the primary literature.

Objective:

To quantify the inhibitory potency of CRT0066854 against purified PKCι and PKCζ kinases.

Materials:

-

Recombinant full-length human PKCι and PKCζ enzymes

-

Myelin Basic Protein (MBP) as a generic substrate

-

³²P-γ-ATP (radiolabeled ATP)

-

Kinase buffer (e.g., 25 mM Tris/HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

CRT0066854 (solubilized in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Methodology:

A schematic overview of the experimental workflow is provided below:

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, the respective PKC enzyme (PKCι or PKCζ), and the substrate (MBP).

-

Inhibitor Addition: Add varying concentrations of CRT0066854 to the wells. A DMSO control (vehicle) is also included.

-

Reaction Initiation: Initiate the kinase reaction by adding ³²P-γ-ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³²P-γ-ATP.

-

Detection: The amount of radioactivity incorporated into the substrate, which correlates with kinase activity, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of CRT0066854 is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

PKCι and PKCζ are key regulators of numerous cellular processes, including cell polarity, proliferation, and survival. While they share some downstream effectors, they also have distinct roles. The following diagrams illustrate the canonical signaling pathways for each isoform.

PKCι Signaling Pathway

PKCι is frequently implicated in oncogenic signaling and plays a critical role in maintaining cell polarity. It is often activated downstream of growth factor receptors and the RAS oncogene.

PKCζ Signaling Pathway

PKCζ is also involved in cell polarity and proliferation, but it has distinct upstream activators and downstream targets compared to PKCι. It is notably activated by inflammatory signals and cellular stress.

Conclusion

CRT0066854 is a valuable research tool for the specific inhibition of atypical PKC isoforms, with a notable selectivity for PKCι over PKCζ. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers aiming to utilize this compound in their studies. The signaling pathway diagrams further contextualize the functional roles of PKCι and PKCζ, aiding in the design and interpretation of experiments aimed at elucidating their distinct and overlapping functions in health and disease. Further investigation into the broader kinome profile of CRT0066854 will continue to refine its utility as a selective chemical probe.

References

Biological Pathways Modulated by CRT0066854: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066854 is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). This document provides a comprehensive technical overview of the biological pathways affected by CRT0066854, its mechanism of action, and detailed protocols for key experimental assays. The information presented is intended to serve as a resource for researchers investigating aPKC signaling and the therapeutic potential of its inhibition.

Introduction

The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are serine/threonine kinases that play crucial roles in regulating cell polarity, proliferation, and survival.[1] Dysregulation of aPKC signaling is implicated in the pathogenesis of various cancers, making these kinases attractive targets for therapeutic intervention. CRT0066854 has emerged as a valuable chemical probe for elucidating the cellular functions of aPKCs and for exploring their potential as drug targets.

Mechanism of Action

CRT0066854 functions as an ATP-competitive inhibitor of aPKC isoforms.[1] Its primary mechanism involves binding to the ATP-binding pocket of PKCι and PKCζ, thereby preventing the phosphorylation of downstream substrates. Structural studies have revealed that CRT0066854 displaces a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase. In addition to its potent activity against aPKCs, CRT0066854 also demonstrates inhibitory effects on ROCK-II (Rho-associated coiled-coil containing protein kinase 2).

Quantitative Data Summary

The inhibitory activity of CRT0066854 against its primary targets has been quantified through various in vitro and cell-based assays. The following table summarizes the key IC50 values reported in the literature.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| Full-length PKCι | In vitro kinase | 132 | [2] |

| Full-length PKCζ | In vitro kinase | 639 | [2] |

| ROCK-II | In vitro kinase | 620 | [2] |

| LLGL2 Phosphorylation | Cell-based | 870 | |

| A549 Cell Viability | Cell-based | 3470 |

Core Biological Pathways Affected

Cell Polarity and Morphogenesis

A primary and well-documented effect of CRT0066854 is its ability to restore normal cell polarity and morphogenesis in cancer cells, particularly those with Ras-driven mutations. In three-dimensional (3D) cell culture models, oncogenic Ras disrupts the formation of polarized epithelial structures. Treatment with CRT0066854 has been shown to reverse this phenotype, leading to the formation of organized, acinar-like structures.[2] This effect is mediated through the inhibition of the PKCι-Par6 signaling complex, which is a key regulator of epithelial cell polarity.

A key downstream effector in this pathway is the tumor suppressor protein LLGL2 (Lethal giant larvae homolog 2). PKCι directly phosphorylates LLGL2, leading to its inactivation and a subsequent loss of cell polarity. By inhibiting PKCι, CRT0066854 prevents the phosphorylation of LLGL2, thereby restoring its function and promoting proper epithelial morphogenesis.

References

The Role of CRT0066854 in Re-establishing Cell Polarity and Normalizing Morphogenesis in Oncogene-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The loss of cellular polarity is a hallmark of cancer, contributing to uncontrolled growth and tissue disorganization. Atypical protein kinase C iota (PKCι) has been identified as a key driver in this process, particularly in cancers driven by Ras and ErbB2 oncogenes. CRT0066854, a potent and selective inhibitor of atypical PKC isoenzymes, has emerged as a critical tool for investigating the role of PKCι in cell polarity and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of CRT0066854, its effects on cell polarity and morphogenesis, detailed experimental protocols for its use in 3D cell culture models, and a summary of the key signaling pathways involved.

Introduction: Cell Polarity and the Role of PKCι in Cancer

Normal epithelial tissues are characterized by a highly organized structure maintained by distinct apical-basal and planar cell polarity. This organization is crucial for tissue function and is often disrupted during malignant transformation. The atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are central regulators of cell polarity, forming a complex with Par6 and the small GTPase Cdc42.[1][2] In cancer, particularly those with activating mutations in Ras or overexpression of ErbB2, PKCι activity is often upregulated.[3] This elevated PKCι activity disrupts the normal polarity program, leading to disorganized growth and aberrant morphogenesis, characteristic of dysplasia.[3][4] Therefore, targeted inhibition of PKCι presents a promising strategy to restore normal cellular architecture and impede tumor progression.

CRT0066854: A Selective Inhibitor of Atypical PKCs

CRT0066854 is a thieno[2,3-d]pyrimidine-based small molecule that acts as a potent and selective ATP-competitive inhibitor of atypical PKC isoenzymes.[5] Its selectivity for atypical PKCs over other kinase families makes it a valuable tool for dissecting the specific roles of these enzymes in cellular processes.

Mechanism of Action

CRT0066854 binds to the ATP-binding pocket of the PKCι kinase domain.[5] Crystallographic studies have revealed that it displaces a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket, preventing the formation of a functional ATP-binding site.[5] This competitive inhibition effectively blocks the kinase activity of PKCι, preventing the phosphorylation of its downstream substrates.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of CRT0066854 against atypical PKC isoenzymes has been quantified through in vitro kinase assays.

| Kinase Target | IC50 (nM) |

| Full-length PKCι | 132[6] |

| Full-length PKCζ | 639[6] |

| ROCK-II | 620[7] |

Table 1: In vitro inhibitory activity of CRT0066854 against various kinases.

CRT0066854 Restores Cell Polarity and Morphogenesis in 3D Culture Models

The primary evidence for the role of CRT0066854 in restoring normal cell behavior comes from studies using three-dimensional (3D) cultures of Madin-Darby canine kidney (MDCK) epithelial cells. When transformed with the H-Ras oncogene, these cells form large, disorganized spheroids that lack a central lumen, a key feature of polarized epithelial cysts.[3][4]

Quantitative Effects of CRT0066854 on Spheroid Polarity and Size

Treatment of H-Ras-transformed MDCK spheroids with CRT0066854 leads to a dose-dependent restoration of polarized morphogenesis, characterized by the formation of a proper single apical lumen (PSAL), and a reduction in spheroid size.[4][8]

| CRT0066854 Concentration (µM) | Percentage of Spheroids with Proper Single Apical Lumen (PSALs) | Spheroid Size Reduction |

| 0 (DMSO control) | ~5% | N/A |

| 0.2 | ~15% | Not specified |

| 0.5 | ~25% | Not specified |

| 1.2 | ~30% (Maximal effect) | Significant reduction observed[4] |

| 2.0 | Decreased effect (due to cytotoxicity) | Not specified |

Table 2: Dose-dependent effects of CRT0066854 on H-Ras-MDCK spheroid polarity and size after 6 days of treatment. Data extracted from Linch et al., 2014.[4][8]

Signaling Pathways Modulated by CRT0066854

The restoration of normal morphogenesis by CRT0066854 is a consequence of its ability to modulate the signaling pathways downstream of oncogenic Ras and PKCι.

The Ras-PKCι-Par6-Cdc42 Signaling Axis in Cell Polarity

In normal epithelial cells, the establishment of apical-basal polarity is orchestrated by the PAR protein complex, which includes Par3, Par6, and atypical PKC (PKCι or PKCζ), along with the Rho GTPase Cdc42.[1] This complex localizes to the apical domain and is essential for the formation of tight junctions and the proper organization of the apical and basolateral membranes.

Oncogenic Ras disrupts this pathway by promoting the hyperactivation of PKCι.[3] This leads to the mislocalization of polarity proteins and a breakdown of the normal epithelial architecture.

Downstream Effectors of PKCι

One of the key downstream substrates of PKCι involved in cell polarity is Lethal giant larvae 2 (LLGL2). Phosphorylation of LLGL2 by PKCι is a critical event in the disruption of polarity. CRT0066854 has been shown to inhibit the phosphorylation of LLGL2 in a dose-dependent manner, providing a direct biochemical readout of its cellular activity.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the key literature and are intended to serve as a guide for researchers.[4][8]

3D Culture of H-Ras-Transformed MDCK Cells

This protocol describes the embedding of H-Ras-MDCK cells in an extracellular matrix to form spheroids.

Materials:

-

H-Ras-transformed MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Matrigel (growth factor reduced)

-

8-well chamber slides or 96-well plates

Procedure:

-

Culture H-Ras-MDCK cells in standard 2D culture flasks.

-

Harvest sub-confluent cells using Trypsin-EDTA and resuspend in DMEM/10% FBS.

-

Centrifuge the cell suspension and resuspend the pellet in a small volume of medium to create a concentrated cell suspension.

-

Thaw Matrigel on ice and dilute to the desired concentration (e.g., 50%) with ice-cold serum-free DMEM.

-

Mix the cell suspension with the Matrigel solution to a final cell density of approximately 5 x 103 cells/ml.

-

Dispense 50 µl of the cell/Matrigel mixture into each well of a pre-chilled 8-well chamber slide or 96-well plate.

-

Incubate at 37°C for 30-45 minutes to allow the Matrigel to solidify.

-

Gently add 200 µl of DMEM/10% FBS to each well.

-

Culture the spheroids for 6-10 days, changing the medium every 2 days.

Treatment of Spheroids with CRT0066854

Materials:

-

Established H-Ras-MDCK spheroids in 3D culture

-

CRT0066854 stock solution (e.g., 10 mM in DMSO)

-

DMEM/10% FBS

Procedure:

-

Prepare a range of working solutions of CRT0066854 in DMEM/10% FBS. A typical final concentration range is 0.2 µM to 2.0 µM. Include a DMSO-only control.

-

At each medium change (every 2 days), replace the old medium with fresh medium containing the appropriate concentration of CRT0066854 or DMSO.

-

Continue the treatment for the desired duration, typically 6 days.

Analysis of Spheroid Polarity and Size

Materials:

-

Treated spheroids

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI or Hoechst stain (for nuclei)

-

Confocal microscope

Procedure:

-

Fix the spheroids in 4% PFA for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA for 1 hour.

-

Incubate with fluorescently-labeled phalloidin and a nuclear stain for 1-2 hours.

-

Wash three times with PBS.

-

Image the spheroids using a confocal microscope, acquiring z-stacks to visualize the 3D structure.

-

Quantify the percentage of spheroids with a single, central lumen (Proper Single Apical Lumen - PSAL).

-

Measure the diameter of the spheroids to assess changes in size.

References

- 1. The cell-polarity protein Par6 links Par3 and atypical protein kinase C to Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Polarity Protein Par6 Induces Cell Proliferation and Is Overexpressed in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic H-Ras Reprograms Madin-Darby Canine Kidney (MDCK) Cell-derived Exosomal Proteins Following Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of CRT0066101 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical therapeutic potential of CRT0066101, a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. This document consolidates key findings on its mechanism of action, anti-cancer activities across various cancer types, and detailed experimental protocols to facilitate further research and development.

Core Concepts: CRT0066101 and the Protein Kinase D (PKD) Family

CRT0066101 is a pan-PKD inhibitor with high affinity for all three isoforms: PKD1, PKD2, and PKD3.[1][2] The PKD family plays a crucial role in regulating a multitude of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, migration, and angiogenesis.[3] By inhibiting PKD, CRT0066101 disrupts these oncogenic signaling pathways, leading to anti-tumor effects.

Mechanism of Action

CRT0066101 exerts its anti-cancer effects primarily through the inhibition of PKD, which in turn modulates several downstream signaling pathways. A key target is the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][5] Inhibition of PKD by CRT0066101 leads to the suppression of NF-κB activation and the subsequent downregulation of its target genes, such as cyclin D1, survivin, and cIAP-1, which are essential for cancer cell survival and proliferation.[4][6]

Furthermore, CRT0066101 has been shown to induce cell cycle arrest at the G2/M phase, particularly in bladder cancer cells.[7][8] This is achieved by modulating the expression and activity of key cell cycle regulators, including cyclin B1, CDK1, and Cdc25C.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of CRT0066101 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of CRT0066101

| Target | IC50 (nM) | Cancer Type | Reference |

| PKD1 | 1 | - | [1][2][9] |

| PKD2 | 2.5 | - | [1][2][9] |

| PKD3 | 2 | - | [1][2][9] |

| Cell Line | IC50 (µM) | Cancer Type | Reference |

| Panc-1 | 1 | Pancreatic | [10] |

| T24T | 0.33 | Bladder | [7] |

| T24 | 0.48 | Bladder | [7] |

| UMUC1 | 0.48 | Bladder | [7] |

| TCCSUP | 1.43 | Bladder | [7] |

Table 2: In Vivo Efficacy of CRT0066101 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosage | Duration | Key Outcomes | Reference |

| Pancreatic | Panc-1 | Nude Mice (Subcutaneous) | 80 mg/kg/day (oral) | 24 days | Significant tumor growth abrogation. Peak tumor concentration of 12 µM reached within 2 hours. | [6][11] |

| Pancreatic | Panc-1 | Nude Mice (Orthotopic) | 80 mg/kg/day (oral) | 21 days | Potent blockade of tumor growth. Reduced Ki-67 proliferation index (p<0.01). Increased TUNEL-positive apoptotic cells (p<0.05). | [4][6][11] |

| Bladder | UMUC1 | Nude Mice (Flank) | Not specified | Not specified | Significant blockade of tumor growth. | [7][8] |

| Colorectal | HCT116 | Nude Mice | Daily administration | Not specified | Significant inhibition of xenograft growth. | [1] |

| Breast (ER-negative) | Not specified | Not specified | Not specified | Not specified | Decreased growth and metastasis of primary tumors. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on CRT0066101.

Cell Viability and Proliferation Assays

4.1.1. BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Materials:

-

Cancer cell lines (e.g., Panc-1)

-

96-well cell culture plates

-

Complete culture medium

-

CRT0066101

-

BrdU Labeling Reagent (10X)

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution

-

Microplate reader

-

-

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of CRT0066101 (e.g., 0.1 to 10 µM) for 24-72 hours.

-

Add 10 µL of 10X BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[9][12]

-

Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[9]

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Apoptosis Assay

4.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This method detects DNA fragmentation, a hallmark of apoptosis.

-

Materials:

-

Cancer cells grown on chamber slides or coverslips

-

CRT0066101

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and FITC-dUTP)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on chamber slides and treat with CRT0066101 for the desired time.

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified, dark chamber.[13][14]

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash three times with PBS.

-

Mount the slides and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

-

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Cancer cell lysates (treated and untreated with CRT0066101)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PKD, anti-PKD, anti-NF-κB p65, anti-Cyclin D1, anti-Survivin, anti-cIAP-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CRT0066101 in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., Panc-1)

-

Matrigel (optional)

-

CRT0066101

-

Vehicle control (e.g., 5% dextrose)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

-

Protocol:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[11]

-

Monitor tumor growth regularly using calipers or bioluminescence imaging.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CRT0066101 orally (e.g., 80 mg/kg/day) to the treatment group and the vehicle to the control group.[4][6][11]

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL, western blotting for protein expression).

-

All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of action of CRT0066101.

Experimental Workflow: In Vitro Analysis

Caption: In Vitro Experimental Workflow.

Experimental Workflow: In Vivo Analysis

Caption: In Vivo Xenograft Study Workflow.

Translational Perspective and Future Directions

Despite the promising preclinical data, CRT0066101 has not yet progressed to clinical trials.[2][16] The primary challenges include the fact that it is a pan-PKD inhibitor, and the different PKD isoforms may have distinct or even opposing roles in various cellular contexts.[2] The development of isoform-specific PKD inhibitors is a critical next step to enhance therapeutic specificity and minimize potential off-target effects.

Future research should focus on:

-

Developing isoform-specific PKD inhibitors: This will allow for a more precise dissection of the role of each PKD isoform in cancer and potentially lead to more effective and less toxic therapies.

-

Investigating combination therapies: Combining CRT0066101 or future isoform-specific inhibitors with other targeted agents or standard chemotherapy could lead to synergistic anti-tumor effects and overcome potential resistance mechanisms.

-

Identifying predictive biomarkers: Discovering biomarkers that can predict which patients are most likely to respond to PKD inhibition will be crucial for the successful clinical translation of this therapeutic strategy.

References

- 1. Clinical trials of promising re-purposed drugs for ADPKD – Can-SOLVE CKD Network [cansolveckd.ca]

- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 3. Clinical Trials in Autosomal Dominant Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pkdcure.org [pkdcure.org]

- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. cohesionbio.com [cohesionbio.com]

- 13. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Ras-Dependent Tumors with CRT0066854: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and conceptual frameworks for investigating the therapeutic potential of CRT0066854, a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, in the context of Ras-dependent tumors. Given that direct targeting of RAS has proven challenging, exploring downstream effector pathways, such as the one involving aPKC, presents a promising alternative strategy.

Introduction to CRT0066854 and its Target: Atypical PKC

CRT0066854 is a small molecule inhibitor that selectively targets the atypical PKC isoenzymes, namely PKCι (protein kinase C iota) and PKCζ (protein kinase C zeta).[1][2][3] These kinases are crucial downstream effectors in signaling pathways initiated by the Ras family of small GTPases.[3] Oncogenic mutations in RAS genes, particularly KRAS, are prevalent in a wide range of human cancers, including pancreatic, colorectal, and lung adenocarcinomas, making the RAS signaling network a prime target for therapeutic intervention.[4][5][6]

The aPKC isoforms play a critical role in the regulation of cell polarity, proliferation, and survival.[2][7] In Ras-driven cancers, aPKCs are often hyperactivated and contribute to the malignant phenotype by disrupting cell polarity and promoting anchorage-independent growth.[7][8] CRT0066854 acts as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of aPKCs and thereby blocking their kinase activity.[2]

Quantitative Data Summary

While comprehensive public data on CRT0066854 across a wide range of Ras-dependent cancer cell lines is limited, this section provides a template for organizing and presenting key quantitative findings from preclinical studies. Researchers investigating CRT0066854 should aim to generate similar datasets to evaluate its efficacy and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of CRT0066854

| Target Kinase | IC50 (nM) | Source |

| PKCι (full-length) | 132 | [1][3] |

| PKCζ (full-length) | 639 | [1][3] |

| ROCK-II | 620 | [1][3] |

Table 2: Cellular Potency of CRT0066854 in Ras-Mutant Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | Ras Mutation | Growth Inhibition IC50 (µM) |

| A549 | Lung Adenocarcinoma | KRAS G12S | Data to be generated |

| HCT116 | Colorectal Carcinoma | KRAS G13D | Data to be generated |

| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | Data to be generated |

| SW620 | Colorectal Adenocarcinoma | KRAS G12V | Data to be generated |

Table 3: Effect of CRT0066854 on Anchorage-Independent Growth (Hypothetical Data)

| Cell Line | Ras Mutation | CRT0066854 Conc. (µM) | Colony Formation Inhibition (%) |

| A549 | KRAS G12S | 1 | Data to be generated |

| A549 | KRAS G12S | 5 | Data to be generated |

| HCT116 | KRAS G13D | 1 | Data to be generated |

| HCT116 | KRAS G13D | 5 | Data to be generated |

Table 4: In Vivo Efficacy of CRT0066854 in a Ras-Mutant Xenograft Model (Hypothetical Data)

| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |

| A549 (subcutaneous) | Vehicle | - | 0 |

| A549 (subcutaneous) | CRT0066854 | 50 mg/kg, oral, daily | Data to be generated |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the investigation of CRT0066854 is crucial for a clear understanding of its mechanism of action and the experimental strategy.

The Ras-aPKC-Lgl Signaling Pathway

Oncogenic Ras activates aPKC, which in turn phosphorylates downstream substrates, including the cell polarity protein Lethal giant larvae (Lgl). Phosphorylation of Lgl by aPKC disrupts its tumor-suppressive functions, leading to loss of cell polarity and enhanced cell proliferation. CRT0066854, by inhibiting aPKC, is expected to restore Lgl function and thereby suppress the malignant phenotype.

Preclinical Evaluation Workflow for CRT0066854

A systematic workflow is essential for the preclinical evaluation of CRT0066854. This involves a series of in vitro and in vivo experiments to determine its efficacy, mechanism of action, and potential as a therapeutic agent.

Detailed Experimental Protocols

This section provides detailed, adaptable protocols for the key experiments outlined in the workflow. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

aPKC In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of CRT0066854 on the kinase activity of PKCι and PKCζ.

Materials:

-

Recombinant human PKCι and PKCζ enzymes

-

Myelin basic protein (MBP) or a specific peptide substrate

-

CRT0066854

-

[γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper or materials for ELISA/Western blot

-

Scintillation counter or plate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the aPKC enzyme, and the substrate.

-

Add varying concentrations of CRT0066854 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 0.75% phosphoric acid.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each CRT0066854 concentration and determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of CRT0066854 on the proliferation and viability of Ras-dependent cancer cell lines.

Materials:

-

Ras-mutant cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

CRT0066854

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CRT0066854 or DMSO for 72 hours.

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus an indicator of viable cells.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Soft Agar Colony Formation Assay

Objective: To evaluate the effect of CRT0066854 on the anchorage-independent growth of Ras-dependent cancer cells, a hallmark of transformation.[1][2][9][10][11]

Materials:

-

Ras-mutant cancer cell lines

-

Complete cell culture medium

-

Agar

-

6-well plates

-

CRT0066854

-

Crystal violet solution

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[12]

-

Resuspend a single-cell suspension of the cancer cells in complete medium containing 0.3% agar and the desired concentration of CRT0066854 or DMSO.

-

Overlay the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with medium containing the respective treatments every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the percentage of colony formation inhibition relative to the DMSO-treated control.

Western Blot Analysis of Phospho-Lgl

Objective: To confirm the on-target effect of CRT0066854 by assessing the phosphorylation status of Lgl, a direct substrate of aPKC.[13][14][15]

Materials:

-

Ras-mutant cancer cell lines

-

CRT0066854

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Lgl, anti-total-Lgl, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with CRT0066854 or DMSO for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-Lgl overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total Lgl and β-actin to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phospho-Lgl.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CRT0066854 in a preclinical in vivo model of Ras-dependent cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Ras-mutant cancer cell line (e.g., A549)

-

Matrigel (optional)

-

CRT0066854 formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer CRT0066854 or vehicle control to the respective groups according to the predetermined dose and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition for the treated group compared to the control group.

Conclusion

The investigation of CRT0066854 as a therapeutic agent for Ras-dependent tumors requires a systematic and multi-faceted approach. This guide provides a foundational framework, including essential background information, data presentation templates, signaling pathway and workflow visualizations, and detailed experimental protocols. By following these guidelines and adapting them to specific research questions, scientists can effectively evaluate the preclinical potential of CRT0066854 and contribute to the development of novel therapies for this challenging class of cancers.

References

- 1. Protein kinase C δ is a downstream effector of oncogenic K-ras in lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. mdpi.com [mdpi.com]

- 6. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase Cδ is a downstream effector of oncogenic KRAS in lung tumors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nacalai.com [nacalai.com]

- 14. ptglab.com [ptglab.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to CRT0066854: A Chemical Tool for Modulating Atypical Protein Kinase C (aPKC) Activity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms. It details the compound's mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction to Atypical Protein Kinase C (aPKC)

The Protein Kinase C (PKC) family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways. This family is broadly categorized into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). The aPKC subfamily, which includes the isoforms PKCι and PKCζ, is distinguished by its unique regulatory domains. Unlike other PKC isoforms, aPKCs do not require calcium or diacylglycerol for activation.[1] They are central regulators of cellular processes such as cell polarity, proliferation, and survival.[2][3] Dysregulation of aPKC signaling has been implicated in the development and progression of various cancers, particularly Ras-driven tumors, making these isoforms attractive targets for therapeutic intervention.[2]

CRT0066854: A Selective aPKC Inhibitor

CRT0066854 is a thieno[2,3-d]pyrimidine-based small molecule that acts as a potent and selective ATP-competitive inhibitor of aPKC isoenzymes.[4] Its development provides a valuable chemical tool for the specific interrogation of aPKC function in both in vitro and cellular contexts.[2]

Mechanism of Action

CRT0066854 exerts its inhibitory effect by binding to the ATP-binding pocket of aPKC.[2] Its mechanism involves mimicking both ATP and a key side chain within the nucleotide-binding cleft.[2] Specifically, a benzyl group on the CRT0066854 molecule displaces a critical Asn-Phe-Asp (NFD) motif that is integral to the adenosine-binding pocket.[2][5] This action prevents the formation of a functional ATP-binding site, thereby inhibiting the kinase activity of aPKC.[2]

Quantitative Data for CRT0066854

The inhibitory activity of CRT0066854 has been quantified against various kinases and in cellular assays. The following tables summarize the available data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Form | IC50 (nM) | Reference |

| PKCι | Full-Length | 132 | [5][6][7] |

| PKCι | Kinase Domain | 86 | [2] |

| PKCζ | Full-Length | 639 | [5][6][7] |

| PKCζ | Kinase Domain | 450 | [2] |

| ROCK-II | Kinase Domain | 620 | [5][6][7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| A549 (Lung Carcinoma) | Viability Assay | IC50 = 3.47 µM | 3.47 µM | [7] |

| HeLa | Colony Formation | 65% decrease | 1 µM | [7] |

| H-Ras Spheroids | Polarized Morphogenesis | Restoration of polarized morphogenesis | 0.2-1.2 µM | [5][6] |

| MDCK | Lumen Formation | Impaired lumen formation | Not Specified | [7] |

| NRK-49F | Wound Healing Assay | Impeded directed migration | Not Specified | [7] |

| HEK293 | LLGL2 Phosphorylation | Decreased phosphorylation | Not Specified | [7] |

aPKC Signaling Pathways Modulated by CRT0066854

Atypical PKCs are key nodes in signaling networks that control cell polarity and oncogenesis. CRT0066854, by inhibiting aPKC, can modulate these pathways.

Cell Polarity Pathway

aPKC isoforms are essential components of the PAR complex (PAR3/PAR6/aPKC), which establishes and maintains apico-basal polarity in epithelial cells.[8] Inhibition of aPKC by CRT0066854 disrupts this process, leading to defects in polarized morphogenesis and lumen formation.[5][7] A key downstream substrate in this pathway is Lethal Giant Larvae 2 (LLGL2), whose phosphorylation is inhibited by CRT0066854.[2][4][7]

Oncogenic Signaling Pathways

In cancer, aPKC can act as an oncogene. For instance, the aPKC-ι/Par6 complex can activate the Rac-Pak-Mek-Erk signaling cascade, promoting tumor growth and invasion.[9] Furthermore, aPKC activity has been linked to the activation of NF-κB and STAT3 signaling, contributing to proliferation and tumor progression.[3] aPKC has also been shown to activate Hedgehog (HH) signaling by phosphorylating the transcription factor GLI1.[10]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of CRT0066854.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Objective: To measure the concentration-dependent inhibition of aPKC kinase activity by CRT0066854.

Materials:

-

Purified recombinant full-length or kinase domain of PKCι or PKCζ.

-

Kinase substrate (e.g., a specific peptide like Crosstide).

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

10% Phosphoric acid.

-

P81 phosphocellulose paper.

-

Scintillation counter and scintillation fluid.

-

CRT0066854 stock solution in DMSO.

Procedure:

-

Prepare CRT0066854 Dilutions: Perform a serial dilution of CRT0066854 in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).

-

Reaction Setup: In a 96-well plate, combine the purified aPKC enzyme with the diluted CRT0066854 or DMSO (vehicle control). Allow a pre-incubation period of 10-15 minutes at room temperature.

-

Initiate Kinase Reaction: Start the reaction by adding a master mix containing the kinase substrate and [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers extensively (e.g., 3-4 times for 10 minutes each) in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase activity relative to the vehicle control for each CRT0066854 concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Assay: Colony Formation

This assay assesses the effect of a compound on the ability of single cells to proliferate and form colonies.

Objective: To evaluate the cytostatic or cytotoxic effects of CRT0066854 on cancer cells.

Materials:

-

HeLa cells (or other suitable cancer cell line).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

6-well tissue culture plates.

-

CRT0066854 stock solution in DMSO.

-

Fixing solution (e.g., 100% Methanol).

-

Staining solution (e.g., 0.5% Crystal Violet in 25% Methanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Trypsinize and count HeLa cells. Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of CRT0066854 or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂. The medium can be replaced every 3-4 days if necessary.

-

Fixation: After the incubation period, when visible colonies have formed in the control wells, carefully remove the medium and wash the wells with PBS. Add the fixing solution and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixing solution and add the crystal violet staining solution. Incubate for 10-20 minutes.

-

Washing and Drying: Remove the staining solution and carefully wash the wells with water until the background is clear. Allow the plates to air dry.

-

Colony Counting: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Data Analysis: Normalize the number of colonies in the treated wells to the vehicle control wells to determine the percentage of inhibition of colony formation.

Conclusion

CRT0066854 is a well-characterized, potent, and selective inhibitor of atypical PKC isoforms. Its ability to specifically target PKCι and PKCζ makes it an invaluable tool for dissecting the complex roles of these kinases in cell polarity, signaling, and cancer biology. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to utilize CRT0066854 in their investigations into aPKC function and as a potential starting point for the development of novel therapeutics.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Molecular control of atypical Protein Kinase C: tipping the balance between self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Unraveling the Molecular Interaction: A Technical Guide to CRT0066854's Engagement with the Adenosine-Binding Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between the potent and selective atypical protein kinase C (aPKC) inhibitor, CRT0066854, and the adenosine-binding pocket of its target kinases. Understanding this interaction is crucial for the rational design of next-generation inhibitors and for elucidating the downstream cellular consequences of aPKC inhibition.

Core Interaction: Mimicry and Displacement in the Adenosine-Binding Pocket

CRT0066854 acts as an ATP-competitive inhibitor, directly targeting the nucleotide-binding pocket of atypical PKC isoenzymes, primarily PKCι and PKCζ.[1][2] Its mechanism of action is sophisticated, involving the mimicry of both ATP and a key amino acid side chain that constitutes part of the nucleotide-binding cleft.[1] A pivotal aspect of its inhibitory function is the displacement of a crucial Asn-Phe-Asp (NFD) motif, which is integral to the adenosine-binding pocket.[1][3][4][5][6] By displacing this motif, CRT0066854 effectively prevents the formation of a functional ATP-binding pocket, thereby inhibiting kinase activity.[1] Furthermore, the inhibitor engages an acidic patch within the binding site that is normally utilized by arginine-rich PKC substrates.[1][3][4][5][6]

Quantitative Analysis of Binding Affinity

The inhibitory potency of CRT0066854 has been quantified against several kinases, demonstrating its selectivity for atypical PKC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Full-length PKCι | 132[2][3][4][7][8] |

| PKCι (kinase domain) | 86[1] |

| Full-length PKCζ | 639[2][3][4][7][8] |

| PKCζ (kinase domain) | 450[1] |

| ROCK-II | 620[3][4][7] |

Experimental Protocols

The determination of the binding affinity and mechanism of action of CRT0066854 involves a combination of biochemical assays and structural biology techniques. While specific, detailed protocols are often proprietary or found within supplementary materials of primary research articles, the general methodologies are outlined below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A standard method to determine the IC50 values is a radiometric filter-binding assay or a fluorescence-based assay.

-

Reagents: Recombinant full-length or kinase domain of the target protein (e.g., PKCι, PKCζ), substrate peptide (e.g., a generic PKC substrate or a specific substrate like LLGL2), [γ-³²P]ATP or unlabeled ATP, CRT0066854 at various concentrations, kinase buffer, and stop solution.

-

Procedure:

-

The kinase, substrate, and varying concentrations of CRT0066854 are incubated in the kinase buffer.

-

The reaction is initiated by the addition of ATP (radiolabeled or unlabeled, depending on the detection method).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

-

For radiometric assays, the reaction mixture is spotted onto a phosphocellulose filter paper, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

For fluorescence-based assays, the change in fluorescence upon substrate phosphorylation is measured.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography

To elucidate the precise binding mode of CRT0066854, X-ray crystallography is employed.

-

Protein Expression and Purification: The kinase domain of the target protein (e.g., human PKCι) is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.

-

Crystallization: The purified kinase domain is co-crystallized with CRT0066854. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the three-dimensional electron density map of the protein-inhibitor complex. A molecular model is built into the electron density map and refined to yield the final crystal structure. This structure reveals the detailed atomic interactions between CRT0066854 and the amino acid residues in the adenosine-binding pocket.[5][6]

Visualizing the Molecular and Cellular Impact

The following diagrams illustrate the signaling pathway affected by CRT0066854 and a generalized workflow for characterizing its interaction with the target kinase.

Caption: CRT0066854 inhibits aPKC, preventing LLGL2 phosphorylation and affecting cell polarity.

Caption: Workflow for determining CRT0066854's binding affinity and structural interaction.

Downstream Cellular Consequences

The inhibition of aPKC by CRT0066854 leads to discernible cellular effects. One key downstream event is the inhibition of the phosphorylation of Lethal giant larvae 2 (LLGL2), a protein involved in regulating cell polarity.[1][5][6] By preventing LLGL2 phosphorylation, CRT0066854 can restore polarized morphogenesis in dysplastic spheroids, highlighting its potential as a chemical tool to modulate aPKC activity in both in vitro and in vivo settings.[3][4][5] These phenotypic effects underscore the importance of the potent and selective inhibition achieved through its unique interaction with the adenosine-binding pocket.[1]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to the Effects of CRT0066854 on LLGL2 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the mechanism of action of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, with a specific focus on its effects on the phosphorylation of the cell polarity protein Lethal Giant Larvae 2 (LLGL2). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: CRT0066854 and the aPKC-LLGL2 Signaling Axis

CRT0066854 is a small molecule inhibitor targeting the atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, which are key regulators of cell polarity, proliferation, and survival.[1] These kinases are often dysregulated in cancer, making them attractive therapeutic targets. One of the critical downstream substrates of aPKC is Lethal Giant Larvae 2 (LLGL2), a scaffold protein that plays a pivotal role in establishing and maintaining apical-basal cell polarity.[1]

The phosphorylation of LLGL2 by aPKC is a crucial event that regulates its subcellular localization and function.[2][3] In an unphosphorylated state, LLGL2 is part of a protein complex at the basolateral cortex of epithelial cells. Upon phosphorylation by aPKC at the apical domain, LLGL2 is released from the cortex into the cytoplasm, a necessary step for the proper establishment of distinct apical and basolateral membrane domains.[2][3] CRT0066854, by inhibiting aPKC, prevents this phosphorylation event, thereby stabilizing LLGL2 at the cell cortex and impacting cell polarity processes.[1]

Quantitative Data: Inhibitory Profile of CRT0066854

The inhibitory activity of CRT0066854 has been characterized against several kinases, demonstrating selectivity for atypical PKCs. Furthermore, its efficacy in a cellular context has been quantified by measuring the inhibition of LLGL2 phosphorylation.

Table 1: In Vitro Kinase Inhibition Profile of CRT0066854

| Kinase Target | IC₅₀ (nM) | Source |

| PKCι (full-length) | 132 | [1][4][5] |

| PKCζ (full-length) | 639 | [1][4][5] |

| ROCK-II | 620 | [1][4] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity of CRT0066854

| Assay | Cell Line | IC₅₀ (µM) | Source |

| LLGL2 Phosphorylation | HEK293 | 0.87 | [4] |

| A549 Cell Viability | A549 | 3.47 | [1][4] |

The cellular IC₅₀ for LLGL2 phosphorylation indicates the concentration of CRT0066854 required to reduce the phosphorylation of LLGL2 by 50% in HEK293 cells.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway involving aPKC and LLGL2, and the point of intervention for CRT0066854.

Caption: aPKC-mediated phosphorylation of LLGL2 and its inhibition by CRT0066854.

Experimental Protocols

The following protocols are based on the methodologies used to establish the effect of CRT0066854 on LLGL2 phosphorylation.

This protocol is for the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection for the expression of PKCι and LLGL2.

-

Cell Maintenance:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

Transient Transfection (for co-expression of PKCι and LLGL2):

-

Plate HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mix using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Co-transfect plasmids encoding human PKCι and LLGL2.

-

Incubate the cells with the transfection mix for 4-6 hours.

-

Replace the medium with fresh, complete growth medium and incubate for 24-48 hours to allow for protein expression before proceeding with inhibitor treatment.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of CRT0066854 in Dimethyl Sulfoxide (DMSO).

-

On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.

-

-

Treatment:

-

Aspirate the medium from the transfected HEK293 cells.

-

Add the medium containing the different concentrations of CRT0066854 or vehicle control to the cells.

-

Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C.

-

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for subsequent analysis.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-